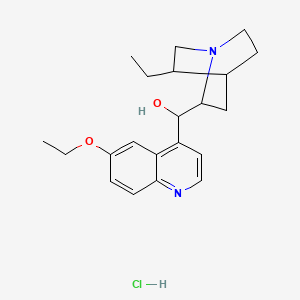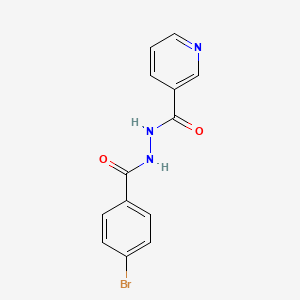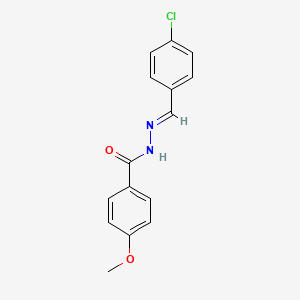![molecular formula C22H18N2S B11993490 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)
4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(3-methylphenyl)methylidene]amine is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring, which is fused with a phenyl ring, and an imine group that is conjugated with another phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(3-methylphenyl)methylidene]amine typically involves the condensation reaction between 6-methyl-1,3-benzothiazol-2-amine and 4-(3-methylbenzylidene)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(3-methylphenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the benzothiazole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(3-methylphenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(3-methylphenyl)methylidene]amine involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. The imine group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(4-methylphenyl)methylidene]amine
- **N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(2-methylphenyl)methylidene]amine
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(3-methylphenyl)methylidene]amine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its electronic properties and reactivity. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C22H18N2S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C22H18N2S/c1-15-4-3-5-17(12-15)14-23-19-9-7-18(8-10-19)22-24-20-11-6-16(2)13-21(20)25-22/h3-14H,1-2H3 |
Clé InChI |
RDANXPSBTSMCAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)

![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)
![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)


![4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11993455.png)
![9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11993479.png)

![9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993488.png)
